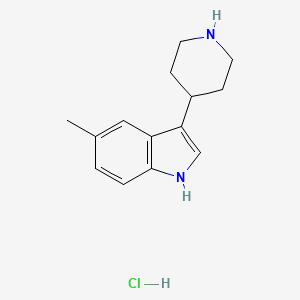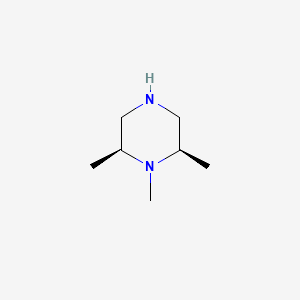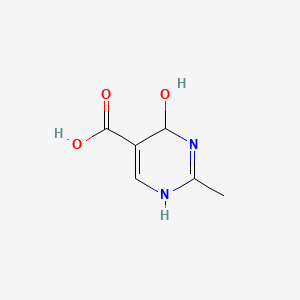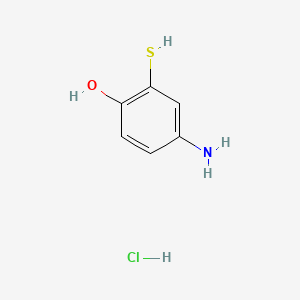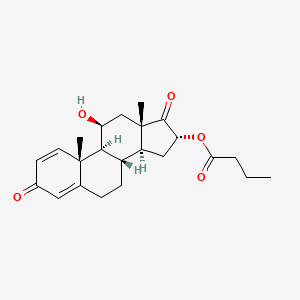
Unii-PQ6YR237PB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-PQ6YR237PB, also known as (11β,16α)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione, is a compound with the molecular formula C23H30O5 . It exhibits diverse biochemical and physiological effects. In laboratory experiments, it has demonstrated the ability to induce apoptosis (cell death) specifically in cancer cells. Additionally, Unii-PQ6YR237PB possesses anti-inflammatory and antioxidant properties .
Physical And Chemical Properties Analysis
Unii-PQ6YR237PB is a white to off-white solid . The specific rotation is +64.1° (c = 0.1, Dichloromethane) . The carbon content is 70.88% and the hydrogen content is 7.80% .Wissenschaftliche Forschungsanwendungen
Transcriptomics in Foodborne Pathogen Research
Transcriptomics, utilizing high-throughput tools like RNA-seq, offers profound insights into the behavior of foodborne pathogens across the food production chain. This approach helps understand resistance mechanisms and metabolic pathways critical for pathogen survival, thereby aiding in developing new control strategies (Lamas et al., 2019)[https://consensus.app/papers/transcriptomics-evaluate-behavior-pathogens-food-lamas/a32d29198f155fcabd6b713b0046c359/?utm_source=chatgpt].
Public Participation in Scientific Research
The concept of public participation in scientific research (PPSR) highlights how diverse fields and traditions can contribute to conservation and natural resource management. By integrating public participation in research design, PPSR aims to enhance outcomes for scientific research, participants, and socio-ecological systems (Shirk et al., 2012)[https://consensus.app/papers/participation-scientific-research-framework-deliberate-shirk/6d27519e43255c09b9f1047a8acc949c/?utm_source=chatgpt].
DNA Microarrays in Dental Research
DNA microarray technology facilitates genome-wide gene expression studies, significantly impacting gene discovery, disease diagnosis, and the development of targeted therapies. Its application in dental research opens up new avenues for understanding oral diseases and developing precision treatments (Kuo et al., 2002)[https://consensus.app/papers/gene-expression-profiling-microarrays-application-kuo/92aaa9e0d4295bb7b88a150b9c21b087/?utm_source=chatgpt].
Quantum Dots for Material Modification
Research into zero-dimensional black phosphorus quantum dots (BPQDs) demonstrates their vast applications across bioimaging, cancer therapy, and electronics, highlighting the potential of nanomaterials in advancing various scientific fields (Gui et al., 2018)[https://consensus.app/papers/black-phosphorus-quantum-dots-synthesis-properties-gui/73faaca28dea5177a42ae98d818ef210/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
The primary targets of the compound PQ6YR237PB, also known as ANDROSTA-1,4-DIENE-3,17-DIONE, 11-HYDROXY-16-(1-OXOBUTOXY)-, (11.BETA.,16.ALPHA.) , are currently not well-defined in the available literature
Mode of Action
It is known that the hydroxyl and ketone functionalities present in the molecule are key functional groups that facilitate its involvement in organic synthesis pathways .
Biochemical Pathways
PQ6YR237PB is relevant in the examination of signaling pathways that are modulated by steroid-like substances . These pathways can impact a variety of biological processes.
Eigenschaften
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,16R)-11-hydroxy-10,13-dimethyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-4-5-19(26)28-18-11-16-15-7-6-13-10-14(24)8-9-22(13,2)20(15)17(25)12-23(16,3)21(18)27/h8-10,15-18,20,25H,4-7,11-12H2,1-3H3/t15-,16-,17-,18+,20+,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJZZYSAJXCRGI-KXGXINSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2(C1=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PQ6YR237PB | |
CAS RN |
85234-64-6 |
Source


|
| Record name | Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-, (11beta,16alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085234646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANDROSTA-1,4-DIENE-3,17-DIONE, 11-HYDROXY-16-(1-OXOBUTOXY)-, (11.BETA.,16.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6YR237PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

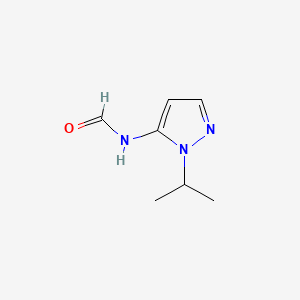
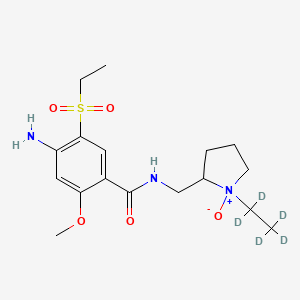
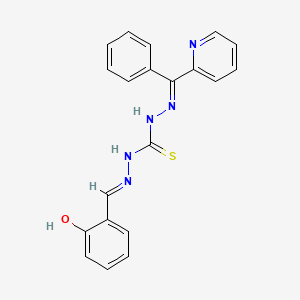
![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8](/img/no-structure.png)
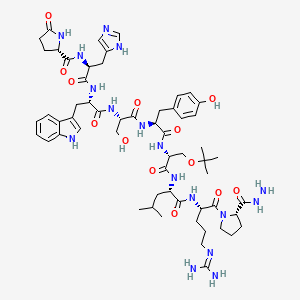
![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
